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Compound of Interest

Compound Name: 1-Chloro-2-methylcyclohexene

Cat. No.: B095601 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of synthesized or isolated compounds is a critical step. This guide provides a

comprehensive comparison of the spectroscopic data for 1-Chloro-2-methylcyclohexene and

its potential isomeric impurities, offering a clear pathway for its structural elucidation.

This guide leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate 1-Chloro-2-
methylcyclohexene from its isomers, primarily 2-Chloro-1-methylcyclohexene and 3-Chloro-1-

methylcyclohexene. The distinct electronic and steric environments in each isomer give rise to

unique spectral fingerprints.

Comparative Spectroscopic Data
The following tables summarize the expected and reported quantitative data for the

spectroscopic analysis of 1-Chloro-2-methylcyclohexene and its common isomers.

Table 1: ¹H NMR Spectral Data (Predicted/Reported,
CDCl₃)
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Key
Distinguishing
Features

1-Chloro-2-

methylcyclohexe

ne

Methyl (-CH₃) ~1.7 - 1.9 Singlet

The methyl

group is attached

to a quaternary

vinylic carbon,

resulting in a

singlet.

Allylic (-CH₂-) ~2.1 - 2.3 Multiplet

Protons adjacent

to the double

bond.

Other Ring (-

CH₂-)
~1.5 - 1.8 Multiplets

Aliphatic protons

on the

cyclohexene

ring.

2-Chloro-1-

methylcyclohexe

ne

Methyl (-CH₃) ~1.8 - 2.0 Singlet

The methyl

group is on the

double bond but

adjacent to the

chloro-

substituted

carbon.

Vinylic (-CH=) ~5.5 - 5.8 Triplet
A single vinylic

proton.

Allylic (-CH₂-) ~2.2 - 2.4 Multiplet

Protons adjacent

to the double

bond.

3-Chloro-1-

methylcyclohexe

ne

Methyl (-CH₃) ~1.7 - 1.9 Singlet

The methyl

group is on the

double bond.

Vinylic (-CH=) ~5.4 - 5.6 Multiplet
A single vinylic

proton.
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Chloro-methine

(-CHCl-)
~4.2 - 4.5 Multiplet

The proton on

the carbon

bearing the

chlorine atom.

Table 2: ¹³C NMR Spectral Data (Predicted/Reported,
CDCl₃)

Compound Carbon
Chemical Shift (δ,
ppm)

Key Distinguishing
Features

1-Chloro-2-

methylcyclohexene

Quaternary Vinylic (-

C(Cl)=)
~130 - 135

Downfield shift due to

the electronegative

chlorine.

Quaternary Vinylic (-

C(CH₃)=)
~125 - 130

The carbon bearing

the methyl group.

Methyl (-CH₃) ~20 - 25

2-Chloro-1-

methylcyclohexene

Quaternary Vinylic (-

C(CH₃)=)
~135 - 140

Tertiary Vinylic (-

C(Cl)=)
~120 - 125

Methyl (-CH₃) ~22 - 27

3-Chloro-1-

methylcyclohexene

Quaternary Vinylic (-

C(CH₃)=)
~132 - 138

Tertiary Vinylic (-CH=) ~125 - 130

Chloro-methine (-

CHCl-)
~60 - 65

The carbon attached

to the chlorine atom,

significantly downfield.

Methyl (-CH₃) ~21 - 26

Table 3: IR Spectroscopic Data
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Compound Functional Group
Characteristic Absorption
(cm⁻¹)

1-Chloro-2-methylcyclohexene C=C Stretch ~1650 - 1670

=C-H Stretch Not Present

C-Cl Stretch ~700 - 800

2-Chloro-1-methylcyclohexene C=C Stretch ~1640 - 1660

=C-H Stretch ~3020 - 3050

C-Cl Stretch ~700 - 800

3-Chloro-1-methylcyclohexene C=C Stretch ~1650 - 1670

=C-H Stretch ~3010 - 3040

C-Cl Stretch ~750 - 850

Table 4: Mass Spectrometry Data
Compound Molecular Ion (M⁺) m/z

Key Fragment Ions (m/z)
and Interpretation

1-Chloro-2-methylcyclohexene 130/132 (approx. 3:1 ratio) 95 (M⁺ - Cl), 94 (M⁺ - HCl), 67

Isomers 130/132 (approx. 3:1 ratio)

Similar fragmentation patterns

are expected, but relative

intensities may vary. The

presence of the M+ and M+2

peaks in a ~3:1 ratio is

characteristic of a compound

containing one chlorine atom.

Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-Chloro-2-methylcyclohexene.
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Workflow for Spectroscopic Characterization

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Comparative Analysis

Conclusion

Synthesized/Isolated
1-Chloro-2-methylcyclohexene

NMR Spectroscopy
(¹H and ¹³C)

Acquire Spectra

IR Spectroscopy

Acquire Spectra

Mass Spectrometry

Acquire Spectra

Analyze Chemical Shifts,
Coupling Patterns, and

Number of Signals

Identify Functional Groups
(C=C, C-Cl)

Determine Molecular Weight
and Fragmentation Pattern

Compare Experimental Data with
Data for Potential Isomers

Structure Confirmation of
1-Chloro-2-methylcyclohexene

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic confirmation of 1-Chloro-2-
methylcyclohexene.

Experimental Protocols
¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse sequence.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates.
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Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography

(GC) system for separation of isomers.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly

used for volatile compounds.

Acquisition:

Ionization energy: Typically 70 eV.

Mass range: Scan from m/z 40 to 200.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its

isotopic pattern, as well as the fragmentation pattern. The presence of a chlorine atom is

indicated by the characteristic M⁺ and M⁺+2 peaks in an approximate 3:1 ratio.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b095601#spectroscopic-characterization-
to-confirm-1-chloro-2-methylcyclohexene-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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